molecular formula C23H20ClN3O3S B2412651 Benzyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate CAS No. 370846-35-8

Benzyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate

Cat. No.: B2412651
CAS No.: 370846-35-8
M. Wt: 453.94
InChI Key: CBLAMWBQZQVZLZ-UHFFFAOYSA-N
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Description

Benzyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a useful research compound. Its molecular formula is C23H20ClN3O3S and its molecular weight is 453.94. The purity is usually 95%.
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Properties

IUPAC Name

benzyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O3S/c1-14-20(23(29)30-12-15-5-3-2-4-6-15)21(16-7-9-17(24)10-8-16)18(11-25)22(27-14)31-13-19(26)28/h2-10,21,27H,12-13H2,1H3,(H2,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBLAMWBQZQVZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)SCC(=O)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Benzyl 6-(2-amino-2-oxoethyl)sulfanyl-4-(4-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy.

Chemical Structure and Properties

The compound belongs to the class of 1,4-dihydropyridines, which are known for their diverse biological activities. The molecular formula is C23H22ClN3O5SC_{23}H_{22}ClN_3O_5S with a molecular weight of approximately 487.96 g/mol. The structure includes a benzyl group, a chlorophenyl moiety, and a cyano group, contributing to its reactivity and biological activity.

Research indicates that compounds similar to this one often function as calcium channel blockers. Molecular docking studies have shown that they can interact effectively with calcium channel proteins, suggesting a mechanism that involves modulation of calcium ion influx in cells. For instance, one study reported binding energies indicating strong interactions with calcium channel proteins, outperforming established drugs like Nifedipine in terms of binding affinity .

Pharmacological Effects

  • Calcium Channel Blockade : The primary activity observed is the inhibition of calcium channels, which plays a crucial role in various physiological processes including muscle contraction and neurotransmitter release.
  • Antioxidant Activity : Some derivatives have demonstrated antioxidant properties, potentially mitigating oxidative stress in biological systems.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain bacterial strains, although further research is needed to quantify these effects.

Study 1: Calcium Channel Blocker Efficacy

A study focused on the compound's interaction with calcium channels revealed that it could significantly inhibit calcium influx in vitro. The binding energy calculated during molecular docking was found to be lower than that of Nifedipine, indicating a potentially stronger interaction with the target protein . This suggests that the compound could be developed as an effective treatment for conditions like hypertension.

Study 2: Antimicrobial Activity Assessment

In another investigation, derivatives of this compound were tested against various bacterial strains. Results indicated moderate antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for therapeutic applications .

Data Table

Biological ActivityObserved EffectReference
Calcium Channel BlockadeSignificant inhibition observed
Antioxidant ActivityModerate antioxidant capacity
Antimicrobial ActivityModerate activity against bacteria

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